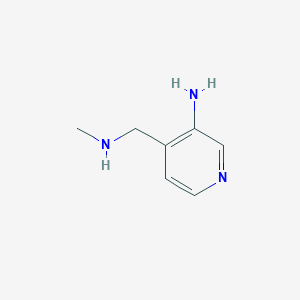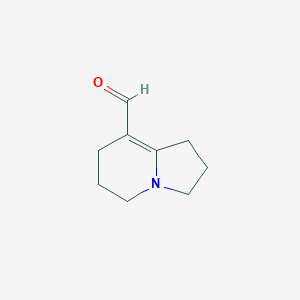
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde is a nitrogen-containing heterocyclic compound. It is a derivative of indolizine, which is known for its biological and pharmacological properties. The compound has a unique structure that includes a hexahydroindolizine ring system with an aldehyde functional group at the 8th position. This structural feature makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indolizine derivatives.
Scientific Research Applications
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indolizine ring system may also interact with biological receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound, known for its biological activity.
Indole: Another nitrogen-containing heterocycle with similar properties.
Pyridine: A simpler nitrogen-containing heterocycle.
Uniqueness
1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde is unique due to its specific ring structure and functional group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
868366-91-0 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexahydroindolizine-8-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h7H,1-6H2 |
InChI Key |
UDOIBOYGLYPRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2CCCN2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
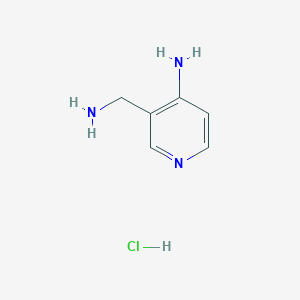
![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)

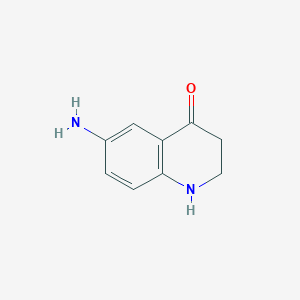

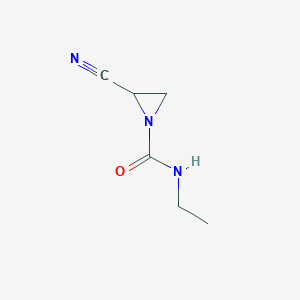

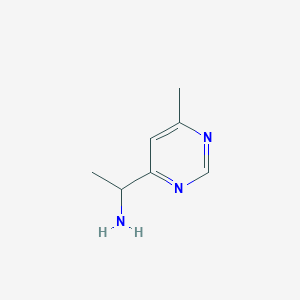
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)
